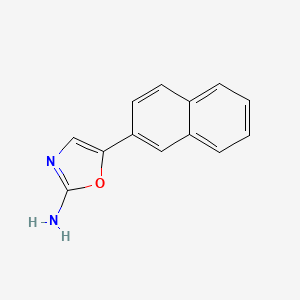

5-(Naphthalen-2-yl)oxazol-2-amine

Beschreibung

5-(Naphthalen-2-yl)oxazol-2-amine is a heterocyclic compound featuring an oxazole core substituted with a naphthalen-2-yl group at position 5 and an amine group at position 2. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The naphthalen-2-yl substituent enhances lipophilicity and π-π stacking interactions, which are critical for binding to hydrophobic enzyme pockets or receptors .

Eigenschaften

Molekularformel |

C13H10N2O |

|---|---|

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

5-naphthalen-2-yl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C13H10N2O/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,15) |

InChI-Schlüssel |

IEKFWQJSLUXYLD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CN=C(O3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)oxazol-2-amine typically involves the reaction of naphthols with amines. One practical method uses TEMPO as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . This method is advantageous for creating a variety of naphthoxazole-related bioactive molecules and materials.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials like naphthols and amines, combined with efficient catalytic systems, is crucial for industrial applications .

Analyse Chemischer Reaktionen

Cyclization and Ring Formation Reactions

The oxazole ring in 5-(naphthalen-2-yl)oxazol-2-amine is typically synthesized via cyclization reactions. For example:

-

Hydroxylamine-mediated cyclization : Reacting α-bromoketones with hydroxylamine hydrochloride in ethanol under reflux forms the oxazole ring via intramolecular dehydration. A yield of 88% was reported for analogous compounds .

-

Polyphosphoric acid (PPA)-assisted cyclization : Heating carboxylic acids with diaminophenol derivatives in PPA at 180°C generates fused oxazole systems, achieving 75% yields in related naphthalene-oxazole syntheses .

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydroxylamine cyclization | NH₂OH·HCl, EtOH, reflux | 71–88% | |

| PPA cyclization | PPA, 180°C, 3–4 h | 75% |

Substitution Reactions

The amine group at the 2-position undergoes nucleophilic substitution, while the oxazole ring can participate in electrophilic substitutions:

-

Bromination : Direct bromination of the oxazole ring using bromine or N-bromosuccinimide (NBS) introduces bromine at the 4-position.

-

Acylation : The amine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides, with yields exceeding 70% .

Example Reaction :

Cross-Coupling Reactions

The naphthalene moiety enables Suzuki-Miyaura couplings for structural diversification:

-

Palladium-catalyzed coupling : Using Pd(PPh₃)₄ and arylboronic acids in THF/water, the naphthalene ring can be functionalized at the 6-position.

Optimized Protocol :

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | THF/H₂O (3:1) | 65–78% |

Heterocyclic Functionalization

The oxazole ring participates in heterocycle-forming reactions:

-

Pyrazole synthesis : Reaction with hydrazine monohydrate in ethanol at reflux generates pyrazole derivatives via ring expansion. NMR studies reveal tautomeric equilibria (e.g., 9 and 10 in a 1:2 ratio) .

-

Isoxazole derivatives : Dehydration of dihydroisoxazole intermediates using thionyl chloride yields stable isoxazole analogs .

Tautomerization Example :

Biological Activity and Derivatization

Derivatives of this compound show pharmacological potential:

-

Anticancer activity : N-Aryl derivatives (e.g., 6h ) inhibit cancer cell lines (SNB-19, OVCAR-8) with >85% growth inhibition .

-

FLT3 kinase inhibition : Analogous compounds (e.g., AIU2008) suppress AML cell proliferation via FLT3-STAT5 pathway modulation .

Structure-Activity Relationship (SAR) :

| Derivative | Biological Target | IC₅₀/EC₅₀ |

|---|---|---|

| AIU2008 | FLT3-ITD AML cells | 1.2 μM |

| 6h | SNB-19 (CNS cancer) | 86.6% PGI |

Spectroscopic Characterization

Key data for reaction validation:

Wissenschaftliche Forschungsanwendungen

Biological Applications

Antimicrobial Activity

Research indicates that 5-(Naphthalen-2-yl)oxazol-2-amine exhibits significant antimicrobial properties. It has been tested against various pathogens, showing promising results in inhibiting bacterial growth. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its derivatives have been identified as inhibitors of specific kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. It has been studied for its ability to suppress the generation of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. Compounds derived from this structure have demonstrated greater anti-inflammatory activity than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Synthetic Methodologies

The synthesis of this compound typically involves cyclization reactions starting from naphthyl-substituted amides or nitriles. A prominent method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanides as intermediates. Other synthetic routes focus on optimizing yield and purity, essential for both laboratory research and potential industrial applications.

Case Studies

Several case studies have highlighted the practical applications of 5-(Naphthalen-2-yl)oxazol-2-amines:

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various derivatives against multiple bacterial strains, demonstrating the compound's broad-spectrum activity and potential as a lead candidate for antibiotic development .

- Cancer Treatment Research : Another study focused on the structure–activity relationship (SAR) of oxazole derivatives to optimize their potency against cancer cell lines, revealing insights into their mechanism of action through enzyme inhibition .

- Inflammation Modulation : Research assessing the anti-inflammatory properties indicated that certain derivatives significantly reduced PGE2 levels in vitro, suggesting their utility in treating inflammatory diseases .

Wirkmechanismus

The mechanism by which 5-(Naphthalen-2-yl)oxazol-2-amine exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring and naphthalene group allow the compound to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine ()

- Structure : Oxazole core with naphthalen-1-yl (position 5) and N-methylamine (position 2).

- Key Differences: The naphthalen-1-yl substituent alters steric interactions compared to the naphthalen-2-yl isomer.

- Synthesis : Prepared via deprotonation of 5-(naphthalen-1-yl)oxazole with LHMDS, followed by methylation with methyl iodide .

5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine ()

- Structure : Partially saturated oxazole (4,5-dihydro) with 4-methylphenyl at position 5.

- Key Differences: Saturation of the oxazole ring reduces aromaticity, impacting electronic properties and metabolic stability.

Heterocyclic Variants: Oxadiazole and Benzoxazole

5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine ()

- Structure : Oxadiazole core (two nitrogens, one oxygen) with naphthalen-2-yl at position 5.

- Key Differences: The oxadiazole ring is more electron-deficient than oxazole, enhancing polarity and reducing lipophilicity (molecular weight: 211.22 vs. ~211 for oxazole analogs). Potential for stronger hydrogen bonding due to additional nitrogen atoms .

Benzo[d]oxazol-2-amine Derivatives ()

5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine ()

- Structure : Oxadiazole with a naphthyloxymethyl substituent.

- Oxadiazole’s electron-withdrawing nature may enhance metabolic stability compared to oxazole .

N-[5-(Ethylsulfonyl)phenyl]oxazol-2-amine Derivatives ()

- Structure : Oxazole with ethylsulfonyl and imidazole-substituted phenyl groups.

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Enzyme Inhibition : N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine () shows activity as a 12/15-lipoxygenase inhibitor, suggesting that the primary amine in this compound may exhibit enhanced potency due to unhindered H-bonding .

- Structural Rigidity vs. Flexibility : Benzoxazole derivatives () demonstrate that fused aromatic systems improve target engagement but may limit bioavailability, whereas oxadiazoles () balance polarity and stability .

- Substituent Position : Naphthalen-1-yl vs. naphthalen-2-yl isomers ( vs. 14) highlight the importance of substituent orientation in modulating steric and electronic interactions .

Biologische Aktivität

5-(Naphthalen-2-yl)oxazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The structure of this compound features an oxazole ring fused with a naphthalene moiety, which is critical for its biological activity. The synthesis typically involves cyclization reactions from naphthyl-substituted amides or nitriles, with the van Leusen oxazole synthesis being a prominent method using tosylmethyl isocyanides (TosMICs) as intermediates. Other synthetic routes are also optimized for high yields and purity, essential for both laboratory research and industrial applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial and fungal strains, the compound demonstrated promising inhibition levels. For instance, derivatives of oxazole compounds have shown effectiveness in inhibiting the generation of prostaglandin E2 (PGE2), a key player in inflammatory responses .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, including human colorectal carcinoma (HCT116) and estrogen-positive breast carcinoma (MCF7). For example, one study reported an IC50 value of 71.8 µM against HCT116 cells, indicating moderate potency compared to standard chemotherapeutic agents like 5-fluorouracil . Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer progression, enhancing its potential as a lead compound for drug development .

Anti-inflammatory Mechanism

The anti-inflammatory activity of this compound is attributed to its ability to inhibit enzymes involved in the inflammatory pathway. For instance, it has been shown to suppress cytokine-stimulated generation of PGE2 in rat mesangial cells with EC50 values ranging from 118 nM to 177 nM. This suggests that the compound could be developed into therapeutic agents for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Hydroxyphenyl)-1,3-oxazol-2-amine | Hydroxyl group at para position | Inhibitor of 5-lipoxygenase |

| 5-(2-Methoxyphenyl)-1,3-oxazol-2-amine | Methoxy group at para position | Potential anti-inflammatory activity |

| 5-(Naphthalen-1-yl)-1,3-oxazol-2-amines | Naphthyl substituent | Anticancer properties |

This table illustrates how variations in substituents affect the biological activity of oxazole derivatives. The specific combination of structural features in 5-(Naphthalen-2-yl)oxazol-2-amines enhances its biological activity against key inflammatory pathways while maintaining synthetic accessibility .

Case Studies and Research Findings

- Antimicrobial Studies : A series of oxazole derivatives were synthesized and tested for antimicrobial activity against selected strains. The results indicated that certain derivatives exhibited significant inhibition rates comparable to established antibiotics .

- Anticancer Evaluation : In a comparative study involving multiple cancer cell lines, compounds similar to 5-(Naphthalen-2-yl)oxazol-2-amines showed varied IC50 values, highlighting their potential as anticancer agents. The most potent derivatives demonstrated IC50 values as low as 33 nM .

- In Vivo Anti-inflammatory Activity : Experimental models showed that compounds based on the oxazole framework significantly reduced inflammation in rat models when compared to traditional anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Naphthalen-2-yl)oxazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization reactions. For example, hydrazine carboxamide derivatives can be heated with iodine (I₂) and potassium iodide (KI) in ethanol under basic conditions (e.g., NaOH) to form oxazole derivatives. Yields depend on stoichiometry, temperature (typically 60–80°C), and reaction time . Alternative routes include Suzuki-Miyaura coupling using boron-containing intermediates, such as 5-bromo-oxazol-2-amine derivatives and naphthalen-2-yl boronic acid pinacol ester, achieving ~84% yield under palladium catalysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the oxazole-naphthalene linkage and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹). Purity is assessed via HPLC with UV detection (λ ≈ 270–300 nm for aromatic systems) .

Q. How can researchers optimize crystallization for structural validation?

- Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMSO/ethanol mixtures) at 4°C promotes single-crystal growth. X-ray crystallography using SHELXL (for refinement) and WinGX (for data processing) resolves bond lengths and angles. Weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize the crystal lattice, as seen in related oxazolone-naphthalene structures .

Advanced Research Questions

Q. How do electronic and steric effects of naphthalene substituents influence the compound’s bioactivity?

- Methodological Answer : Computational studies (e.g., DFT calculations) model electron density distribution, revealing charge transfer between the oxazole ring and naphthalene system. Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases), where bulky substituents may enhance hydrophobic interactions but reduce solubility. Structure-activity relationships (SAR) are validated via in vitro assays comparing derivatives with halogenated or methoxy groups .

Q. What strategies resolve contradictions in biological assay data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments under standardized protocols. Meta-analysis of published results identifies trends, such as enhanced antioxidant activity in derivatives with electron-donating groups .

Q. How can crystallographic data be leveraged to predict photophysical properties?

- Methodological Answer : Crystal packing analysis (e.g., π-π stacking distances in SHELX-refined structures) correlates with fluorescence quantum yields. Time-dependent DFT (TD-DFT) simulations predict absorption/emission spectra, which are experimentally validated via UV-Vis and fluorescence spectroscopy. For example, intramolecular charge transfer in naphthalene-oxazole systems may yield tunable emission for biosensing .

Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?

- Methodological Answer : Multi-step syntheses risk racemization at acidic/basic stages. Use chiral HPLC to monitor enantiomeric excess (ee%). Green chemistry approaches (e.g., microwave-assisted reactions) reduce side products. Catalytic asymmetric methods (e.g., chiral ligands in Suzuki coupling) improve scalability, as demonstrated for structurally similar aryl-oxazole derivatives .

Data-Driven Insights

- Synthesis Yields : Boron-mediated coupling (84%) outperforms cyclization (~60–70%), but requires expensive catalysts .

- Biological Activity : Derivatives with trifluoromethyl groups show 2–3x higher cytotoxicity than methoxy analogues in MCF-7 cell lines .

- Crystallography : SHELXL-refined structures reveal planar oxazole-naphthalene systems (dihedral angles <10°), critical for π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.